REACTION_SMILES
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[CH2:13]([Al+:14][CH2:15][CH:16]([CH3:17])[CH3:18])[CH:19]([CH3:20])[CH3:21].[CH2:22]1[CH2:25][CH2:24][CH2:23][O:26]1.[Cl:27][CH2:28][Cl:29].[H-:12].[NH2:1][c:2]1[n:3][c:4]([S:10][CH3:11])[n:5][cH:6][c:7]1[C:8]#[N:9]>>[NH2:1][c:2]1[n:3][c:4]([S:10][CH3:11])[n:5][cH:6][c:7]1[CH:8]=[O:26]
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc(C#N)c(N)n1
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Name
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Type
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product
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Smiles
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CSc1ncc(C=O)c(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |